molecular formula C9H12F2O B12840430 (2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One

(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One

Cat. No.: B12840430
M. Wt: 174.19 g/mol
InChI Key: DNRBKOYTFXETDH-SNAWJCMRSA-N
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Description

(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One is an organic compound characterized by the presence of fluorine atoms and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One typically involves the introduction of fluorine atoms into a pre-existing organic framework. One common method is the fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and ability to form stable complexes with biological molecules. The pathways involved may include inhibition of enzymes or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-5,5-Difluoro-7-Methyl-2,7-Octadien-4-One: Unique due to its specific fluorination pattern and conjugated diene system.

    (2E)-5,5-Difluoro-2,7-Octadien-4-One: Lacks the methyl group, resulting in different chemical properties.

    (2E)-5,5-Difluoro-7-Methyl-2,4-Octadien-4-One: Different position of the double bonds, affecting reactivity.

Properties

Molecular Formula

C9H12F2O

Molecular Weight

174.19 g/mol

IUPAC Name

(2E)-5,5-difluoro-7-methylocta-2,7-dien-4-one

InChI

InChI=1S/C9H12F2O/c1-4-5-8(12)9(10,11)6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+

InChI Key

DNRBKOYTFXETDH-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C(=O)C(CC(=C)C)(F)F

Canonical SMILES

CC=CC(=O)C(CC(=C)C)(F)F

Origin of Product

United States

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